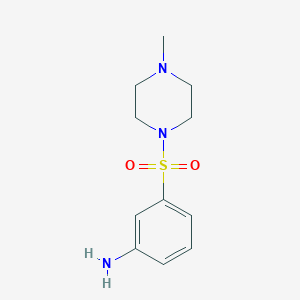

3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENADRWBVLFBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390414 | |

| Record name | 3-(4-Methylpiperazine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-35-1 | |

| Record name | 3-(4-Methylpiperazine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Biological Targets of 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

Foreword: A Molecule of Inferred Potential

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is one of rigorous scientific inquiry. The compound 3-(4-methyl-piperazine-1-sulfonyl)-phenylamine, while not extensively characterized in publicly accessible literature, presents a compelling case for investigation based on the well-documented bioactivities of its constituent chemical moieties: the sulfonamide and the piperazine. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating the potential biological targets of this molecule. Our approach is rooted in a deep understanding of chemical biology and established drug discovery workflows, emphasizing not just the "how" but the critical "why" behind each experimental decision.

Deconstructing the Molecule: A Foundation for Target Hypothesis

The structure of this compound offers immediate clues to its potential biological interactions. It is a strategic amalgamation of two pharmacologically significant scaffolds.

| Component | Structure | Known Biological Activities of the Scaffold |

| Phenylsulfonamide | Aromatic ring with a sulfonamide group | Broad-spectrum antibacterial (inhibition of dihydropteroate synthase), anticancer, anti-inflammatory, antiviral, and protease inhibition.[1][2][3][4][5][6][7] |

| 4-Methylpiperazine | A heterocyclic amine | Sigma receptor binding, antimicrobial, antifungal, antifilarial, calcium channel blockade, and kinase inhibition. Often incorporated to enhance pharmacokinetic properties.[8][9][10][11][12][13][14][15] |

This structural composition allows us to formulate a primary hypothesis: This compound is likely to exhibit biological activity by targeting enzymes or receptors where either the sulfonamide or piperazine moiety can form critical interactions. The presence of both suggests the potential for synergistic binding or a unique target profile.

A Strategic Framework for Target Identification and Validation

Our investigation into the biological targets of this compound will follow a logical and iterative process, beginning with broad, unbiased screening and progressively narrowing down to specific, high-confidence targets.

Phase 1: Initial Profiling and Target Class Identification

The initial phase aims to cast a wide net to capture a broad range of potential biological activities. This is crucial for a novel compound where the primary target class is unknown.

Causality Behind Experimental Choice: Phenotypic screening allows us to observe the effect of the compound on whole cells or organisms without a preconceived bias about its mechanism of action. This is a powerful, unbiased approach to uncovering unexpected biological activities.

Step-by-Step Methodology:

-

Cell Line Panel Screening:

-

Objective: To identify any cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines (e.g., NCI-60 panel).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Seed 96-well plates with a standardized number of cells from each cell line.

-

Treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM).

-

Incubate for a predefined period (e.g., 48-72 hours).

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Self-Validation: The use of a diverse panel of cell lines provides an internal cross-validation. Consistent activity against a subset of lines (e.g., all hematological cancers) can suggest a lineage-specific target.

-

-

Antimicrobial and Antifungal Assays:

-

Objective: To determine if the compound exhibits antimicrobial or antifungal properties, a known activity of both sulfonamides and piperazine derivatives.[1][3][10][14]

-

Procedure:

-

Utilize broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[14]

-

Briefly, a standardized inoculum of the microorganism is added to wells of a microtiter plate containing serial dilutions of the compound.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

-

-

Self-Validation: Inclusion of positive (known antibiotics/antifungals) and negative (vehicle control) controls in each assay is essential for validating the results.

-

Workflow for Initial Target Class Identification

Caption: Initial screening workflow for this compound.

Phase 2: Unbiased Target Deconvolution

Assuming a positive "hit" in the phenotypic screens, the next critical step is to identify the specific molecular target(s) responsible for the observed biological effect.

Causality Behind Experimental Choice: This is a powerful, unbiased method to "fish" for binding partners of the compound from a complex biological sample (e.g., cell lysate). It does not require prior knowledge of the target.

Step-by-Step Methodology:

-

Immobilization of the Compound:

-

Objective: To create an "affinity matrix" by covalently attaching the compound to a solid support.

-

Procedure:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., a carboxylic acid or primary amine). The linker should be placed at a position that is unlikely to interfere with target binding. The phenylamine group is a logical point of attachment.

-

Covalently couple the linker-modified compound to activated beads (e.g., NHS-activated sepharose).

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

-

-

Affinity Pull-Down:

-

Objective: To isolate proteins from a cell lysate that bind to the immobilized compound.

-

Procedure:

-

Prepare a native protein lysate from the cells that showed a response in the phenotypic screen.

-

Incubate the lysate with the compound-conjugated beads.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone or an inactive structural analog.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

-

Protein Identification by Mass Spectrometry:

-

Objective: To identify the proteins that were specifically pulled down by the compound.

-

Procedure:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

-

Self-Validation: The inclusion of a negative control (e.g., beads with an inactive analog) is critical. True binding partners should be significantly enriched in the eluate from the active compound beads compared to the control beads.

Workflow for Unbiased Target Deconvolution

Caption: Affinity-based proteomics workflow for target identification.

Phase 3: Target Validation and Mechanistic Elucidation

Once a list of potential targets has been generated, it is imperative to validate these interactions and understand their functional consequences.

Causality Behind Experimental Choice: These assays provide quantitative data on the direct interaction between the compound and a purified target protein, confirming a direct binding event and its functional consequence.

Step-by-Step Methodologies:

-

Surface Plasmon Resonance (SPR):

-

Objective: To measure the binding affinity and kinetics of the compound to the purified putative target protein in real-time.

-

Procedure:

-

Immobilize the purified recombinant target protein on an SPR sensor chip.

-

Flow a series of concentrations of this compound over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

-

Analyze the data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

-

Self-Validation: The binding should be specific and saturable. A structurally similar but inactive analog should show significantly weaker or no binding.

-

-

Enzymatic Assays (if the target is an enzyme):

-

Objective: To determine if the compound modulates the activity of the target enzyme.

-

Procedure:

-

Perform a standard in vitro activity assay for the purified enzyme in the presence of varying concentrations of the compound.

-

Measure the rate of substrate conversion or product formation.

-

Calculate the IC50 (concentration for 50% inhibition) or EC50 (concentration for 50% activation).

-

-

Self-Validation: The effect should be dose-dependent. The compound should not interfere with the assay detection method itself.

-

Causality Behind Experimental Choice: These assays confirm that the compound interacts with its target in a cellular context, bridging the gap between in vitro binding and the observed cellular phenotype.

Step-by-Step Methodology: Cellular Thermal Shift Assay (CETSA)

-

Objective: To demonstrate that the compound binds to and stabilizes its target protein in intact cells.

-

Procedure:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the treated cells to a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

-

A binding event is indicated by a shift in the melting curve to a higher temperature for the compound-treated cells.

-

-

Self-Validation: The thermal stabilization should be dose-dependent and should not be observed with an inactive analog.

Signaling Pathway Analysis: A Hypothetical Example

If, for instance, a kinase such as PI3Kα were identified as a target (a plausible hypothesis given the known activities of similar scaffolds), the following pathway analysis would be warranted.[16]

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Conclusion: A Roadmap to Discovery

This guide provides a robust and scientifically rigorous framework for elucidating the biological targets of this compound. By progressing from broad phenotypic screening to unbiased target deconvolution and finally to rigorous biophysical and cellular validation, researchers can confidently identify and characterize the mechanism of action of this promising compound. The key to success lies not in rigidly adhering to a template, but in understanding the rationale behind each experimental choice and allowing the data to guide the subsequent steps in the exciting journey of drug discovery.

References

-

del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British journal of pharmacology and chemotherapy, 22(3), 463–477. Available from: [Link]

-

Di Marzo, V., Griffa, A., & Allarà, M. (2005). Biochemical and biological properties of 4-(3-phenyl-[8][9][17]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. British journal of pharmacology, 145(8), 1075–1087. Available from: [Link]

- Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 26(11), 3168. Available from: [Link]

-

Li, Y., Wang, Y., Li, Y., Zhang, C., Chen, Z., & Xi, Z. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2744. Available from: [Link]

-

Anand, P., & Jash, C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of basic and clinical physiology and pharmacology, 32(4), 529–541. Available from: [Link]

-

PubChem. 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. Available from: [Link]

-

Kopf, S., Ebel, F., & Schirmeister, T. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 28(14), 5340. Available from: [Link]

-

PubChem. 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine. Available from: [Link]

-

Chen, Y., He, C., & Zhang, Y. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][17]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913. Available from: [Link]

-

Scozzafava, A., Supuran, C. T., & Carta, F. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 475-487. Available from: [Link]

-

Shawali, A. S., & Abdallah, M. A. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(6), 7341–7354. Available from: [Link]

-

da Silva, P. B., & de souza, M. V. N. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14649–14664. Available from: [Link]

-

Shawali, A. S., & Abdallah, M. A. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(6), 7341–7354. Available from: [Link]

-

International Journal of Novel Research and Development. (2018). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Available from: [Link]

-

Kim, S., Lee, J., & Park, S. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of medicinal chemistry, 58(19), 7725–7740. Available from: [Link]

-

Husain, A., & Ahmad, A. (2013). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of the Serbian Chemical Society, 78(10), 1449-1460. Available from: [Link]

-

Foroumadi, A., & Asadipour, A. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian journal of pharmaceutical research : IJPR, 12(3), 393–401. Available from: [Link]

-

Ciaffoni, L., & Pelliccia, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5779. Available from: [Link]

-

Scott, J. D., & Brown, J. A. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of medicinal chemistry, 59(17), 7940–7945. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-(Methylsulfonyl)benzyl)piperazine | 1082399-22-1 | Benchchem [benchchem.com]

- 9. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

Discovery and history of 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

An In-Depth Technical Guide to the Synthesis and Potential Utility of 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

Authored by a Senior Application Scientist

Abstract

This technical guide delineates the synthetic pathway and contextual history of this compound, a molecule of interest at the intersection of medicinal and synthetic chemistry. While a dedicated historical record for this specific molecule is not prominent in the literature, its structural motifs—the phenylsulfonamide and N-methylpiperazine cores—are ubiquitous in pharmacologically active agents. This document provides a logical, field-proven synthetic strategy, beginning from commodity starting materials, and contextualizes the compound's potential applications based on the well-documented bioactivity of its constituent chemical classes. This guide is intended for researchers and professionals in drug discovery and process development, offering both a practical synthetic protocol and a forward-looking perspective on the molecule's utility.

Introduction: The Strategic Value of Piperazine and Phenylsulfonamide Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities and its ability to improve the pharmacokinetic properties of drug candidates.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a rigid, yet conformationally adaptable linker that can be readily functionalized.[2] This allows for the precise spatial orientation of pharmacophoric groups, enhancing target affinity and specificity.[2] Furthermore, the basic nature of the piperazine nitrogens often aids in aqueous solubility and oral bioavailability.[2] Consequently, piperazine derivatives have found application in a vast array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3]

Complementing the piperazine moiety, the arylsulfonamide group is a cornerstone of numerous therapeutic agents. This functional group acts as a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The synthesis of arylsulfonyl chlorides, the precursors to sulfonamides, is a well-established industrial process, making these compounds readily accessible building blocks.[4] The strategic combination of these two pharmacophores in this compound creates a molecule with significant potential for biological activity, meriting a detailed exploration of its synthesis and properties.

Retrosynthetic Analysis and Strategic Synthesis Plan

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a convergent and efficient synthetic strategy. The primary disconnection is at the sulfonamide bond, leading back to two key synthons: an amine-substituted benzenesulfonyl precursor and N-methylpiperazine.

To avoid premature reactions with the free aniline, a more robust strategy involves introducing the amino group in the final step. This leads to the retrosynthetic pathway shown below, which utilizes a nitro group as a protected form of the amine. This approach simplifies the synthesis and purification, as the reduction of a nitro group is typically a high-yielding and clean final step.

This analysis outlines a three-step synthesis:

-

Chlorosulfonation: Conversion of nitrobenzene to 3-nitrobenzenesulfonyl chloride.

-

Sulfonamide Formation: Nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and N-methylpiperazine.

-

Reduction: Conversion of the nitro group to the target primary amine.

Detailed Synthetic Protocols and Methodologies

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride (Intermediate 3)

The synthesis of 3-nitrobenzenesulfonyl chloride is achieved via the electrophilic aromatic substitution of nitrobenzene using chlorosulfonic acid. The nitro group is a meta-director, which ensures the regioselective formation of the desired 3-substituted product.

Protocol:

-

To a stirred solution of chlorosulfonic acid (4.4 molar equivalents), add nitrobenzene (1.0 molar equivalent) dropwise over a period of 4 hours, maintaining the reaction temperature at approximately 110-115°C.[5]

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 4 hours to ensure the reaction goes to completion.[5]

-

Cool the reaction mixture to 70°C.

-

Carefully add thionyl chloride (0.9 molar equivalents) dropwise over 2 hours. This step is crucial for converting any remaining sulfonic acid to the desired sulfonyl chloride, with the evolution of SO2 and HCl gas.[5]

-

Stir the mixture at 70°C until the evolution of gas ceases, indicating the completion of the conversion.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolate the crude 3-nitrobenzenesulfonyl chloride by vacuum filtration.

-

Wash the solid product thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with more cold water.

-

Dry the product under vacuum to yield 3-nitrobenzenesulfonyl chloride. A typical yield for this procedure is approximately 96%.[5]

Causality and Validation:

-

Reagent Choice: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. Using it in excess drives the reaction to completion. Thionyl chloride ensures that any sulfonic acid byproduct is converted to the desired sulfonyl chloride.[5]

-

Temperature Control: The initial high temperature is necessary to overcome the deactivating effect of the nitro group on the aromatic ring.[6]

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

Step 2: Synthesis of 1-((3-Nitrophenyl)sulfonyl)-4-methylpiperazine (Intermediate 2)

This step involves a standard nucleophilic substitution reaction where the secondary amine of N-methylpiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

Protocol:

-

Dissolve N-methylpiperazine (1.0 molar equivalent) in a suitable solvent such as pyridine or dichloromethane (CH₂Cl₂) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.[7]

-

Add a base, such as triethylamine (1.1 molar equivalents) or use pyridine as both solvent and base, to scavenge the HCl byproduct.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) in the same solvent to the cooled piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Upon completion, quench the reaction by adding water. If using an organic solvent like CH₂Cl₂, separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

Causality and Validation:

-

Base Requirement: The reaction generates HCl, which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is required to neutralize the acid as it forms.

-

Solvent Choice: Dichloromethane is a good choice for its inertness and ability to dissolve both reactants. Pyridine can serve as both a solvent and a base.[7]

-

Self-Validation: The formation of the product can be tracked by the appearance of a new spot on TLC and confirmed by NMR, where characteristic shifts for the piperazine and aromatic protons will be observed.

Step 3: Synthesis of this compound (Target Molecule 1)

The final step is the reduction of the aromatic nitro group to a primary amine. Several methods are effective for this transformation; a common and reliable laboratory-scale method uses a metal catalyst like iron or tin in an acidic medium.

Protocol (Using Iron/Acetic Acid):

-

Suspend 1-((3-Nitrophenyl)sulfonyl)-4-methylpiperazine (1.0 molar equivalent) in a mixture of ethanol and water.

-

Add iron powder (Fe, ~3-5 molar equivalents) to the suspension.

-

Heat the mixture to reflux and then add glacial acetic acid dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Basify the remaining aqueous solution with a concentrated sodium hydroxide or sodium carbonate solution to precipitate the free amine.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Further purification can be achieved by column chromatography if necessary.

Causality and Validation:

-

Reducing Agent: Iron in acetic acid is a classic, cost-effective, and efficient reagent for the reduction of aromatic nitro groups.[9] The acidic medium facilitates the reduction process.

-

Workup: The basic workup is essential to deprotonate the ammonium salt formed under acidic conditions and isolate the neutral amine product.

-

Self-Validation: The successful reduction is readily confirmed by ¹H NMR, observing the disappearance of the nitro-aromatic proton signals and the appearance of a broad singlet corresponding to the -NH₂ protons. The IR spectrum will also show characteristic N-H stretching bands.

Synthetic Workflow Visualization

The overall synthetic pathway is summarized in the following workflow diagram.

Characterization and Data Summary

The following table summarizes the key physicochemical properties of the final product, which are essential for its characterization and quality control.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₃O₂S |

| Molecular Weight | 271.34 g/mol |

| Appearance | Expected to be a solid at room temperature |

| ¹H NMR (Expected) | Signals for aromatic protons (m, 4H), piperazine protons (t, 4H & t, 4H), methyl protons (s, 3H), and amine protons (br s, 2H) |

| ¹³C NMR (Expected) | Signals for aromatic carbons, piperazine carbons, and the methyl carbon |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 272.11 |

Potential Applications and Future Directions

While specific biological data for this compound is not widely published, the combination of its structural motifs suggests a high potential for pharmacological activity. Structurally related phenylsulfonyl-piperazine derivatives have demonstrated a wide range of biological effects.

-

Antimicrobial and Antifungal Activity: Numerous studies have shown that piperazine derivatives, including those with sulfonamide linkages, possess significant antibacterial and antifungal properties.[9][10]

-

Anticancer Activity: The sulfonamide group is a key pharmacophore in many anticancer drugs. Hybrid molecules incorporating piperazine and sulfonamide moieties have been investigated as potential antiproliferative agents.

-

CNS Activity: The piperazine scaffold is present in many centrally acting agents, including antipsychotics and antidepressants.[3]

Future research should focus on the in-vitro screening of this compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens to elucidate its specific biological activity profile. Further derivatization, particularly at the aniline amino group, could lead to the discovery of novel therapeutic leads.

Conclusion

This guide provides a comprehensive and technically sound approach to the synthesis of this compound. By leveraging a well-established, three-step synthetic sequence involving chlorosulfonation, sulfonamide formation, and nitro group reduction, the target molecule can be produced efficiently and in high purity. The rationale behind each experimental step has been detailed, providing a robust framework for its practical implementation. Given the prevalence of its core scaffolds in numerous FDA-approved drugs, this compound represents a valuable building block for further exploration in medicinal chemistry and drug discovery programs.

References

-

PrepChem. Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

- Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

ResearchGate. Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]

-

ACS Publications. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

PubMed. Synthesis and biological activity of piperazine derivatives of phenothiazine. [Link]

-

ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

Bentham Science. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

IOPscience. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 7. echemcom.com [echemcom.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine is a molecule of interest in pharmaceutical research, belonging to the sulfonamide class of compounds and featuring a piperazine moiety. The physicochemical properties of such a candidate, particularly its aqueous solubility and chemical stability, are paramount to its developability as a therapeutic agent. Poor solubility can severely limit oral bioavailability, while instability can compromise safety, efficacy, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability profile of this compound, offering both theoretical insights and practical, step-by-step experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles for analogous structures to provide a robust investigational roadmap.

Physicochemical Characterization: Knowns and Predictions

A thorough understanding of the intrinsic properties of this compound is the foundation for any solubility and stability investigation.

Molecular Structure and Predicted Properties

The chemical structure of this compound dictates its fundamental physicochemical characteristics.

-

IUPAC Name: 3-((4-methylpiperazin-1-yl)sulfonyl)aniline

-

Molecular Formula: C₁₁H₁₇N₃O₂S

-

Molecular Weight: 255.34 g/mol

Based on its structure, several key properties can be predicted using computational models, which, while not a substitute for experimental data, provide valuable initial guidance.

| Property | Predicted Value | Implication for Drug Development |

| pKa (most basic) | ~7.5 - 8.5 (piperazine nitrogen) | The compound is a weak base and will exhibit significantly increased solubility in acidic environments due to protonation. |

| pKa (weakly basic) | ~3.5 - 4.5 (aniline nitrogen) | A second ionization may occur at lower pH values. |

| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a potential for good membrane permeability but also a likelihood of low aqueous solubility at neutral pH. |

| Polar Surface Area | ~70-80 Ų | Contributes to its solubility and permeability characteristics. |

Note: These values are estimations and require experimental verification.

Solubility Determination: A Practical Approach

The solubility of a drug candidate is a critical determinant of its oral bioavailability. For a weakly basic compound like this compound, solubility is expected to be highly dependent on pH.

pH-Dependent Equilibrium Solubility

The ionization of the piperazine and aniline moieties at different pH values will govern the aqueous solubility.

This is the gold standard for determining equilibrium solubility.

-

Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) and purified water.

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Figure 1: Workflow for determining pH-dependent solubility.

Solubility in Organic Solvents and Biorelevant Media

Understanding solubility in various solvents is crucial for formulation development.

| Solvent/Medium | Rationale for Testing |

| Water | Baseline aqueous solubility. |

| Methanol, Ethanol, Isopropanol | Common co-solvents in formulations. |

| Acetonitrile | Common solvent in analytical methods. |

| Propylene Glycol, Polyethylene Glycol (PEG) 400 | Non-aqueous vehicles for liquid formulations. |

| Simulated Gastric Fluid (SGF) | Predicts solubility in the stomach. |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | Predicts solubility in the small intestine before a meal. |

| Fed State Simulated Intestinal Fluid (FeSSIF) | Predicts solubility in the small intestine after a meal. |

The shake-flask method described above can be adapted for these solvents and media.

Stability Assessment and Forced Degradation Studies

Evaluating the chemical stability of this compound is essential to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies are a key component of this evaluation.[3]

Overview of Forced Degradation

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[3] This helps in understanding the degradation pathways and in developing stability-indicating analytical methods.

Figure 2: Forced degradation workflow.

Experimental Protocols for Forced Degradation

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol/water) and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Apply heat as for acid hydrolysis.

-

Neutral Hydrolysis: Dissolve the compound in purified water and apply heat.

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

-

Procedure: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Store the solution at room temperature, protected from light, for a defined period.

-

Analysis: Analyze samples at various time points.

-

Procedure: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber for a specified duration.

-

Analysis: Dissolve the stressed solid and analyze by HPLC.

-

Procedure: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).

-

Control: A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Analysis: Analyze the exposed and control samples.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

-

Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, particularly under strong acidic or basic conditions, which would cleave the molecule into 3-aminophenylsulfonic acid and 1-methylpiperazine.

-

Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, potentially forming N-oxides.

-

Oxidation of the Aniline Moiety: The primary amine on the phenyl ring can also be a site for oxidative degradation.

Analytical Method Development: A Stability-Indicating Approach

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation and for detecting the formation of degradation products.[2] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1]

HPLC Method Parameters

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately lipophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides acidic pH to ensure protonation of the basic nitrogens, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |

| Gradient Elution | Start with a low percentage of B, gradually increasing | To elute the parent compound and any potential degradation products with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis scan (likely around 254 nm) | Based on the chromophores present in the molecule. |

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity (in the presence of degradation products), linearity, range, accuracy, precision, and robustness.

Formulation Strategies for Solubility Enhancement

Given the predicted low aqueous solubility at neutral pH, formulation strategies will likely be necessary to achieve adequate oral bioavailability.

Figure 3: Common strategies for enhancing solubility.

Salt Formation

Forming a salt with a pharmaceutically acceptable acid is a primary strategy for increasing the solubility and dissolution rate of a weakly basic drug.[2][4]

-

Rationale: The hydrochloride salt of N-ethylpiperazine-1-sulfonamide, a related compound, is noted to have enhanced aqueous solubility.[2] A similar approach would be highly beneficial for this compound.

-

Common Salt Formers: Hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid.

-

Screening Process: A salt screening study should be conducted to identify stable, non-hygroscopic salt forms with optimal solubility and dissolution characteristics.

Use of Co-solvents

In liquid formulations, the use of water-miscible co-solvents can significantly increase solubility.

-

Examples: Propylene glycol, ethanol, polyethylene glycols (PEGs).

Solid Dispersions

Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically exhibits higher apparent solubility and faster dissolution than the crystalline form.

-

Polymers: Povidone (PVP), copovidone, hydroxypropyl methylcellulose (HPMC).

-

Preparation Methods: Spray drying, hot-melt extrusion.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a comprehensive framework for its characterization. By systematically applying the described protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the critical data necessary for informed decision-making in the drug development process. The structural features of the molecule suggest that pH-dependent solubility will be a key characteristic and that formulation strategies such as salt formation will likely be essential to ensure adequate bioavailability. The insights and methodologies presented herein are designed to empower researchers to thoroughly evaluate this and similar compounds, paving the way for the development of safe and effective new medicines.

References

-

YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 6). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed Central. Retrieved from [Link]

-

Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PubMed Central. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. PubMed Central. Retrieved from [Link]

-

Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances. Retrieved from [Link]

-

MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

-

ResearchGate. (2025, December 21). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

ResearchGate. (2024, September 3). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. PubMed. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ChemRxiv. (n.d.). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Retrieved from [Link]

Sources

- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Buy N-Ethylpiperazine-1-sulfonamide hydrochloride [smolecule.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine is a small molecule of interest in medicinal chemistry and drug discovery, belonging to the class of sulfonamides. The structural combination of a phenylamine, a sulfonyl group, and a methylpiperazine moiety suggests its potential for diverse biological activities, as these functional groups are present in numerous pharmacologically active compounds.[1][2] Accurate structural elucidation and confirmation are paramount for any further development, and for this, a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are indispensable.[2]

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. It is important to note that while this guide is constructed based on established principles of spectroscopy and data from analogous structures, publicly available, experimentally verified spectra for this specific compound are not readily accessible at the time of this writing. Therefore, the data presented herein are predictions intended to serve as a robust reference for researchers synthesizing or working with this compound. The protocols and interpretive logic provided are grounded in standard laboratory practices and are designed to be broadly applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for a complete structural assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the phenylamine ring, the methylene protons of the piperazine ring, and the methyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.0 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.0 (Broad) | Singlet | 2H | NH₂ |

| ~ 3.1 | Triplet | 4H | Piperazine protons (-N(CH₂)₂) |

| ~ 2.4 | Triplet | 4H | Piperazine protons (-N(CH₂)₂) |

| ~ 2.2 | Singlet | 3H | Methyl protons (-CH₃) |

The aromatic protons are expected to appear as a complex multiplet due to meta-substitution. The exact chemical shifts and coupling patterns would depend on the electronic effects of the amino and sulfonyl groups. The amine (NH₂) protons often appear as a broad singlet and their chemical shift can be concentration-dependent and may exchange with D₂O. The piperazine protons are anticipated to show two distinct signals, likely triplets, corresponding to the methylene groups adjacent to the sulfonyl group and the methyl-bearing nitrogen. The methyl group on the piperazine ring is expected to be a singlet in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Aromatic C-NH₂ |

| ~ 140 | Aromatic C-SO₂ |

| ~ 130 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 120 | Aromatic C-H |

| ~ 115 | Aromatic C-H |

| ~ 54 | Piperazine C (-N-CH₃) |

| ~ 46 | Piperazine C (-SO₂-N) |

| ~ 45 | Methyl C (-CH₃) |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Data

The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amine, the S=O bonds of the sulfonyl group, C-N bonds, and C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2800 | Medium | Aliphatic C-H stretching (piperazine and methyl) |

| ~ 1620 | Strong | N-H bending (scissoring) |

| ~ 1600 & ~1475 | Medium-Weak | Aromatic C=C stretching |

| ~ 1350 & ~ 1160 | Strong | Asymmetric and symmetric SO₂ stretching |

| ~ 1200 | Medium | C-N stretching |

The presence of a primary amine is typically indicated by a two-pronged peak in the 3450-3300 cm⁻¹ region. The strong absorptions for the sulfonyl group are highly characteristic and are a key diagnostic feature for sulfonamides.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₁H₁₇N₃O₂S), the expected mass spectral data using a soft ionization technique like Electrospray Ionization (ESI) would be:

| m/z (Mass-to-Charge Ratio) | Assignment |

| 256.11 | [M+H]⁺ (Protonated molecule) |

| 278.09 | [M+Na]⁺ (Sodium adduct) |

The molecular weight of the compound is 255.34 g/mol . In positive ion mode ESI-MS, the most prominent peak would likely be the protonated molecule [M+H]⁺ at m/z 256.11.

Under higher energy conditions (e.g., Electron Ionization or tandem MS), characteristic fragmentation patterns would emerge. Likely fragmentation would involve the cleavage of the sulfonamide bond and fragmentation of the piperazine ring.

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization source.

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or other adducts) to confirm the molecular weight. If performing tandem MS (MS/MS), select the molecular ion and fragment it to obtain structural information.

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS is critical for its unambiguous structural confirmation. This guide provides a detailed framework of the expected spectral data, rooted in the fundamental principles of each technique and informed by the analysis of structurally related compounds. The outlined experimental protocols offer a standardized approach for researchers to acquire high-quality data. While the presented spectral data are predictive, they serve as a valuable benchmark for the synthesis and characterization of this and other novel sulfonamide derivatives, thereby supporting advancements in medicinal chemistry and drug development.

References

-

PubChem. 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available from: [Link]

-

The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO). Available from: [Link]

-

Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available from: [Link]

-

Synthesis, growth and characterization of a new organic three dimensional framework: Piperazin-1-ium 4-aminobenzenesulfonate. ResearchGate. Available from: [Link]

-

IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. Available from: [Link]

- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.

-

PubChem. 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis, growth and characterization of a new organic three dimensional framework: Piperazin-1-ium 4-aminobenzenesulfonate. ResearchGate. Available from: [Link]

-

The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO). Available from: [Link]

-

infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting. Doc Brown's Chemistry. Available from: [Link]

- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.

-

Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available from: [Link]

-

IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. Available from: [Link]

-

1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

Sources

Purity and quality specifications for 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

This in-depth technical guide outlines a comprehensive framework for establishing the purity and quality specifications for 3-(4-Methyl-piperazine-1-sulfonyl)-phenylamine , a key intermediate in pharmaceutical synthesis. As no detailed public monograph for this specific compound exists, this guide establishes a robust quality control strategy based on the principles outlined by the International Council for Harmonisation (ICH), particularly ICH Q7 (Good Manufacturing Practice for APIs), ICH Q3A (Impurities in New Drug Substances), and ICH Q3C (Impurities: Guideline for Residual Solvents).[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to ensure the quality, safety, and consistency of this critical starting material.

Introduction: The Critical Role of Intermediate Quality

This compound is an organic compound featuring a phenylamine core, a sulfonyl linker, and a methylpiperazine moiety. While its primary application is as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), the purity of this intermediate is paramount. The quality of the final drug substance is intrinsically linked to the quality of its starting materials.[1][4] Failure to adequately control impurities at this stage can lead to:

-

Formation of toxic or mutagenic byproducts in the final API.

-

Reduced yield and efficiency in subsequent synthetic steps.

-

Inconsistent performance of the final drug product.

-

Significant regulatory hurdles during drug approval processes.

Therefore, establishing a comprehensive set of specifications is a non-negotiable aspect of process development and manufacturing, ensuring that each batch of the intermediate is safe, effective, and consistent. This guide provides a systematic approach to defining and verifying these critical quality attributes.

Physicochemical Characterization

A foundational understanding of the molecule's physical and chemical properties is the first step in developing appropriate analytical methods and specifications.

| Property | Specification | Rationale & Method |

| Appearance | White to off-white crystalline powder | Visual inspection against a white background. Provides a simple, immediate check for gross contamination or degradation. |

| Identification | Conforms to the structure | Primary identification by Fourier-Transform Infrared (FTIR) spectroscopy, comparing the sample's spectrum to a reference standard. Orthogonal confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] |

| Solubility | Soluble in Methanol, Dichloromethane; Sparingly soluble in Water | Assessed during method development. Knowledge of solubility is critical for designing appropriate sample preparation procedures for chromatographic analysis. |

| Melting Point | Report Value (e.g., 145-150 °C) | Determined by Differential Scanning Calorimetry (DSC) or melting point apparatus. A sharp melting range is indicative of high purity. |

Purity and Impurity Profiling: A Multi-Faceted Approach

The core of the quality specification lies in the comprehensive control of purity and all potential impurities. This is guided by ICH Q3A, which categorizes impurities into organic, inorganic, and residual solvents.[2][7][8]

Assay and Organic Impurities

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the assay (content) of this compound and for separating and quantifying related organic impurities.[9][10][11][12]

Rationale for HPLC: HPLC offers high selectivity and sensitivity, allowing for the separation of structurally similar compounds.[10] A stability-indicating HPLC method must be developed and validated to ensure it can separate the main compound from its potential degradation products and process-related impurities.

Potential Organic Impurities: Based on a hypothetical synthetic route (e.g., reaction of 3-aminobenzenesulfonyl chloride with 1-methylpiperazine), potential impurities could include:

-

Starting Materials: Unreacted 3-aminobenzenesulfonyl chloride or 1-methylpiperazine.[13]

-

By-products: Isomeric products, or products from side-reactions (e.g., disubstituted phenylamine).

-

Degradation Products: Products of hydrolysis, oxidation, or photolysis.

Acceptance Criteria (Based on ICH Q3A Thresholds): [2]

| Test | Acceptance Criteria | Method |

| Assay | 98.0% to 102.0% (on anhydrous basis) | HPLC-UV |

| Specified Identified Impurity | e.g., ≤ 0.15% | HPLC-UV |

| Specified Unidentified Impurity | e.g., ≤ 0.10% | HPLC-UV |

| Any Unspecified Impurity | ≤ 0.10% | HPLC-UV |

| Total Impurities | ≤ 1.0% | HPLC-UV |

Note: The reporting threshold is typically ≥0.05%, the identification threshold is >0.10%, and the qualification threshold is >0.15% for an intermediate, though this can vary based on the daily dose of the final API.[2]

Inorganic Impurities

Inorganic impurities can be introduced from reagents, catalysts, or the manufacturing equipment.

| Test | Acceptance Criteria | Method | Rationale |

| Residue on Ignition (ROI) / Sulfated Ash | ≤ 0.1% | USP <281> | Measures the total amount of inorganic matter in the sample. |

| Heavy Metals | ≤ 20 ppm | USP <231> or ICP-MS | Controls for metallic contaminants that can be toxic or catalyze degradation. |

Residual Solvents

Organic volatile chemicals used in synthesis and purification must be controlled.[14] The limits are based on the ICH Q3C guidelines, which classify solvents based on their toxicity.[3][15][16][17]

Rationale for Gas Chromatography (GC): GC with headspace sampling is the preferred method for residual solvent analysis due to its ability to separate and quantify volatile organic compounds from a non-volatile sample matrix.[18][19][20]

Acceptance Criteria (Example based on ICH Q3C): [15][17]

| Solvent Class | Example Solvents | Limit (ppm) |

| Class 1 (To be avoided) | Benzene, Carbon tetrachloride | < Strict limits (e.g., 2 ppm for Benzene) |

| Class 2 (To be limited) | Dichloromethane, Toluene, Methanol | 600, 890, 3000 |

| Class 3 (Low toxic potential) | Acetone, Ethanol, Heptane | ≤ 5000 |

Detailed Analytical Methodologies

Validation of analytical procedures is crucial to ensure they are suitable for their intended purpose.[21][22][23][24][25] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Protocol: Assay and Organic Impurities by HPLC-UV

-

Instrumentation: HPLC with UV-Vis Detector (e.g., Agilent 1260 Infinity II).

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B

-

31-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve 25 mg of the sample in 50 mL of diluent (50:50 Water:Acetonitrile) to a concentration of 0.5 mg/mL.

-

System Suitability:

-

Tailing Factor: ≤ 2.0 for the main peak.

-

Theoretical Plates: ≥ 2000 for the main peak.

-

Repeatability (%RSD): ≤ 1.0% for 6 replicate injections of the standard.

-

Protocol: Residual Solvents by Headspace GC-FID

-

Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) and Headspace Autosampler (e.g., Agilent 8890 GC).[26]

-

Column: G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm film thickness.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

Headspace Parameters:

-

Oven Temperature: 80 °C.

-

Loop Temperature: 90 °C.

-

Vial Equilibration Time: 15 min.

-

-

Sample Preparation: Accurately weigh 100 mg of the sample into a headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp and vortex.

-

Quantification: Use an external standard mixture of all potential residual solvents.

Visualization of Quality Control Workflows

Diagrams are essential for visualizing the logical flow of testing and decision-making in a quality control environment.

QC Testing and Release Workflow

This diagram illustrates the typical sequence of events from batch receipt to final disposition.

Caption: QC workflow for batch release of this compound.

Impurity Identification and Characterization Logic

This decision tree outlines the process followed when an unknown impurity is detected above the identification threshold.

Caption: Decision tree for the identification and characterization of unknown impurities.

Conclusion: A Foundation for Quality

Establishing a scientifically sound, risk-based, and comprehensive set of specifications for this compound is not merely a procedural exercise; it is a fundamental requirement for ensuring the quality and safety of the final pharmaceutical product. By integrating orthogonal analytical techniques, adhering to global regulatory standards like those from ICH, and applying logical, self-validating workflows, researchers and manufacturers can confidently control the quality of this critical intermediate. This guide provides the framework and detailed insights necessary to build such a robust quality control strategy, ensuring batch-to-batch consistency and upholding the highest standards of scientific integrity.

References

-

International Council for Harmonisation. (2021). ICH Harmonised Guideline, Impurities: Guideline for Residual Solvents, Q3C(R8). [Link]

-

Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

-

International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

-

Jovanović, M., & Stojanović, B. (2003). High perfomance liquid chromatography in pharmaceutical analyses. PubMed. [Link]

-

Bar, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

-

International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline, Impurities in New Drug Substances Q3A(R2). [Link]

-

United States Pharmacopeia. <1225> Validation of Compendial Procedures. Ofni Systems. [Link]

-

Harris, R. K., & Wasylishen, R. E. (Eds.). (2025). Nuclear magnetic resonance (NMR) spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. PubChem. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Al-Salami, H., et al. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. [Link]

-

European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

-

Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

-

PTM Consulting. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

-

United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

-

Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

- Google Patents. (n.d.).

-

RSSL. (n.d.). Identifying and elucidating impurity species. [Link]

-

Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Feroci, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

-

ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

-

Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

-

ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

-

European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. qualio.com [qualio.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. jpionline.org [jpionline.org]

- 8. youtube.com [youtube.com]

- 9. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medjpps.com [medjpps.com]

- 11. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 12. njlabs.com [njlabs.com]

- 13. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. tga.gov.au [tga.gov.au]

- 17. database.ich.org [database.ich.org]

- 18. shimadzu.com [shimadzu.com]

- 19. almacgroup.com [almacgroup.com]

- 20. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. ofnisystems.com [ofnisystems.com]

- 22. uspbpep.com [uspbpep.com]

- 23. researchgate.net [researchgate.net]